1-Thio-beta-D-glucose 2,3,4,6-tetraacetate

Catalog No.
S589911
CAS No.
19879-84-6
M.F
C14H20O9S
M. Wt
364.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Thio-beta-D-glucose 2,3,4,6-tetraacetate

CAS Number

19879-84-6

Product Name

1-Thio-beta-D-glucose 2,3,4,6-tetraacetate

IUPAC Name

(3,4,5-triacetyloxy-6-sulfanyloxan-2-yl)methyl acetate

Molecular Formula

C14H20O9S

Molecular Weight

364.37 g/mol

InChI

InChI=1S/C14H20O9S/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18/h10-14,24H,5H2,1-4H3

InChI Key

SFOZKJGZNOBSHF-RGDJUOJXSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)S)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

1-Thio-β-D-glucopyranose Tetraacetate; 1-Thio-β-D-glucose Tetraacetate; 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose; 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside; 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glycopyranose; NSC 97032; SKF 83940D; Tetra-

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)S)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)OC(=O)C)OC(=O)C)OC(=O)C

Synthesis of Aromatic Glucosinolates with Anti-inflammatory Activity

One primary application of 1-Thio-beta-D-glucose 2,3,4,6-tetraacetate is in the synthesis of aromatic glucosinolates. Glucosinolates are a class of natural products found in cruciferous vegetables like broccoli and cabbage. They have been linked to various health benefits, including anti-inflammatory properties [1].

Researchers have utilized 1-Thio-beta-D-glucose 2,3,4,6-tetraacetate as a precursor for synthesizing novel aromatic glucosinolates. These synthetic analogs can be designed to target specific biological pathways, potentially leading to the development of new anti-inflammatory drugs [1].

Source

[1] Cayman Chemical - 1-thio-β-D-Glucose Tetraacetate

1-Thio-beta-D-glucose 2,3,4,6-tetraacetate, also known as 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranose [], is a modified sugar molecule derived from glucose. It is synthesized by replacing the hydroxyl group (OH) at the first carbon position of the glucose ring with a sulfur group (S) and adding acetyl groups (CH3CO) to four remaining hydroxyl groups []. This compound plays a significant role in scientific research, particularly in studying the Maillard reaction [].


Molecular Structure Analysis

1-Thio-beta-D-glucose 2,3,4,6-tetraacetate possesses a six-membered sugar ring structure characteristic of glucose. The key features include:

  • A sulfur atom replacing the hydroxyl group at the C1 position [].
  • Four acetyl groups attached to the remaining hydroxyl groups at C2, C3, C4, and C6 positions, denoted by "O-acetyl" [].
  • The beta configuration refers to the relative spatial arrangement of the hydroxyl group (or in this case, the sulfur group) at C1 and the hydrogen atom at C5 on opposite sides of the plane of the ring [].

This modified structure compared to regular glucose affects its chemical properties and reactivity.


Chemical Reactions Analysis

A primary application of 1-Thio-beta-D-glucose 2,3,4,6-tetraacetate is as an inhibitor of the Maillard reaction []. The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids at high temperatures. Here's the relevant reaction, but the specific mechanism of inhibition is not fully elucidated:

Glucose + Glycine (Amino Acid) -> Maillard Reaction Products (e.g., brown pigments, flavor compounds) []

The exact mechanism by which 1-Thio-beta-D-glucose 2,3,4,6-tetraacetate inhibits the Maillard reaction is still under investigation. However, it is believed to compete with glucose for binding sites with amino acids, thus hindering the initiation of the reaction cascade [].


Physical And Chemical Properties Analysis

  • Solid at room temperature due to the presence of four acetyl groups increasing molecular weight and polarity [].
  • Soluble in some organic solvents like chloroform due to the presence of both polar and non-polar moieties [].
  • Relatively stable due to the acetyl groups protecting the hydroxyl groups from reactions.

As mentioned earlier, the detailed mechanism by which 1-Thio-beta-D-glucose 2,3,4,6-tetraacetate inhibits the Maillard reaction is not entirely understood. However, it likely competes with glucose for binding sites with amino acids, thereby interrupting the initial steps of the reaction cascade [].

XLogP3

1

Other CAS

19879-84-6

Dates

Modify: 2023-08-15

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